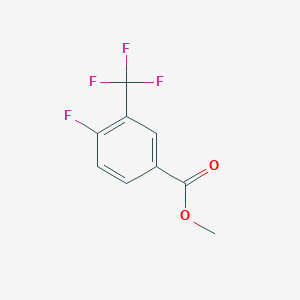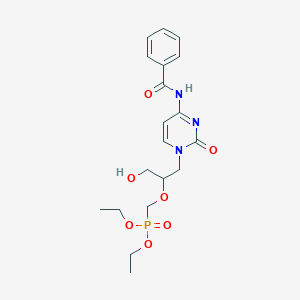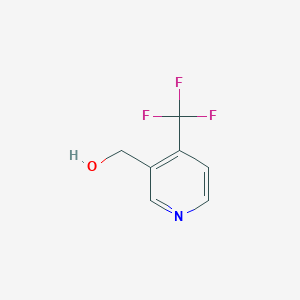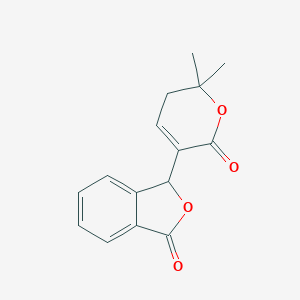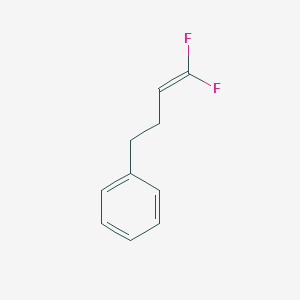
4,4-Difluorobut-3-enylbenzene
Overview
Description
4,4-Difluorobut-3-enylbenzene is a chemical compound with the molecular formula C10H8F2. It is an important intermediate in the synthesis of various organic compounds and has significant applications in scientific research.
Scientific Research Applications
4,4-Difluorobut-3-enylbenzene has been extensively used in scientific research for various applications. It is used as a starting material for the synthesis of various organic compounds such as chiral ligands, pharmaceuticals, and agrochemicals. It is also used in the development of new materials such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4,4-Difluorobut-3-enylbenzene is not well understood. However, it is believed to act as a reactive intermediate in various chemical reactions. It can undergo various reactions such as nucleophilic substitution, addition, and elimination reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4,4-Difluorobut-3-enylbenzene. However, it has been reported to exhibit potential antifungal and antibacterial activities. It has also been used as a building block in the synthesis of various pharmaceuticals.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4,4-Difluorobut-3-enylbenzene in lab experiments is its high reactivity, which makes it a useful intermediate in various chemical reactions. However, its high reactivity also makes it difficult to handle and store. It is also relatively expensive compared to other organic compounds.
Future Directions
There are several future directions for the research on 4,4-Difluorobut-3-enylbenzene. One of the areas of research could be to explore its potential as a chiral building block in the synthesis of new pharmaceuticals. Another area of research could be to investigate its potential as a liquid crystal material. Additionally, more research is needed to understand its mechanism of action and its potential applications in various chemical reactions.
Conclusion:
In conclusion, 4,4-Difluorobut-3-enylbenzene is an important intermediate in the synthesis of various organic compounds and has significant applications in scientific research. Its high reactivity makes it a useful intermediate in various chemical reactions, but also makes it difficult to handle and store. Further research is needed to explore its potential applications in various fields and to understand its mechanism of action.
properties
CAS RN |
134134-76-2 |
|---|---|
Product Name |
4,4-Difluorobut-3-enylbenzene |
Molecular Formula |
C10H10F2 |
Molecular Weight |
168.18 g/mol |
IUPAC Name |
4,4-difluorobut-3-enylbenzene |
InChI |
InChI=1S/C10H10F2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,8H,4,7H2 |
InChI Key |
HXWJRIURTLGMLW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC=C(F)F |
Canonical SMILES |
C1=CC=C(C=C1)CCC=C(F)F |
synonyms |
(4,4-Difluoro-3-buten-1-yl)benzene |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B180380.png)
![1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea](/img/structure/B180381.png)


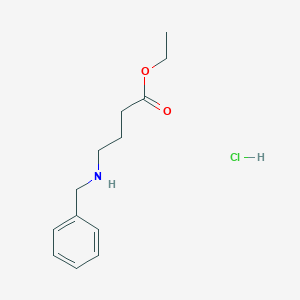
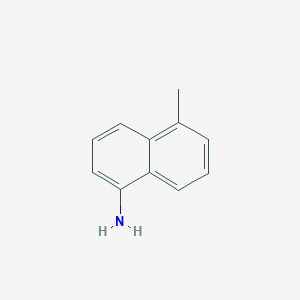
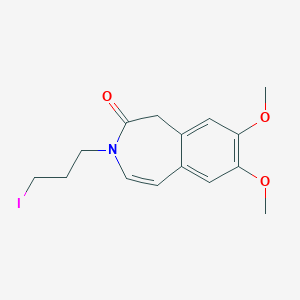
![6-Azaspiro[4.5]decane](/img/structure/B180396.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B180398.png)
